molecular formula C8H12N2O3S B8470113 (5-(1-Hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide

(5-(1-Hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide

Cat. No. B8470113
M. Wt: 216.26 g/mol
InChI Key: UMGIKGDYNYDZSS-UHFFFAOYSA-N
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Patent
US06521631B2

Procedure details

To a solution of 5-isopropyl-pyridine-2-sulfonamide potassium salt (synthesis described in EP 799 209) in water (10 ml) were added 1.2 g of KMnO4 at RT and the mixture was then refluxed for 30 minutes. The mixture was cooled to RT, acidified with diluted HCl and the product was extracted into AcOEt. The organic layer was washed with water, dried over Na2SO4 and concentrated in vacuo to give (5-(1-hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide as yellow oil. El mass spectrum, m/e 216 (M calculated for: C8H12N2O3S 216).
Name
5-isopropyl-pyridine-2-sulfonamide potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K+].[CH:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH-:14])(=[O:13])=[O:12])=[N:9][CH:10]=1)([CH3:4])[CH3:3].[O-:15][Mn](=O)(=O)=O.[K+].Cl>O>[OH:15][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:9][CH:10]=1)([CH3:4])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
5-isopropyl-pyridine-2-sulfonamide potassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].C(C)(C)C=1C=CC(=NC1)S(=O)(=O)[NH-]
Name
Quantity
1.2 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into AcOEt
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C=1C=CC(=NC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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